Angeflorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

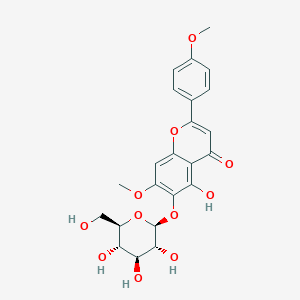

Angeflorin is a natural product found in Catalpa ovata and Suregada multiflora. It belongs to the flavone class of compounds and has the chemical formula C23H24O11 . This compound has been studied for its potential biological activities and medicinal properties .

Molecular Structure Analysis

Angeflorin has a complex molecular structure. It consists of a chromen-4-one core with several substituents. Notably, it contains a 5-hydroxy-7-methoxy group and a 4-methoxyphenyl moiety. The sugar moiety attached to the chromen-4-one backbone contributes to its glycosidic nature .

Scientific Research Applications

Cardiovascular Disease Treatment

A study found that the hydroethanolic extract (HEAM) and its fractions from Achillea millefolium, which contain high amounts of artemetin (similar to angeflorin), significantly reduced mean arterial pressure in rats, suggesting potential use in treating cardiovascular diseases. Artemetin reduced hypertensive responses to angiotensin I, and decreased plasma and vascular angiotensin-converting enzyme (ACE) activity, indicating its role in hypertension treatment (de Souza et al., 2011).

Anti-tumor and Anti-angiogenic Potentials

Rumex hastatus, which contains compounds structurally similar to angeflorin, has shown significant anti-tumor and anti-angiogenic activities. The chloroform and saponin fractions of this plant exhibited notable tumor inhibition and anti-angiogenic effects in assays, suggesting potential for cancer treatment (Ahmad et al., 2016).

Lipid Metabolism and Liver Disease

Oral administration of Angiotensin (Ang)-(1–7), which has structural similarities with angeflorin, improved lipid metabolism and reduced liver fat mass and inflammation in mice. This suggests a potential application of angeflorin-like compounds in treating hepatic steatosis and related metabolic disorders (Feltenberger et al., 2013).

Renal and Endocrine System Regulation

Angiotensin II, structurally related to angeflorin, plays a role in sodium transport and pH regulation in kidney cells. Its effects on the sodium-hydrogen exchanger in proximal tubule cells indicate potential therapeutic applications of angeflorin analogues in renal and endocrine disorders (Peti-Peterdi et al., 2002).

Vascular Health

Angiotensin II type 2 receptor overexpression, which angeflorin could potentially influence, has been shown to activate the vascular kinin system and cause vasodilation. This suggests that compounds like angeflorin could be used to modulate vascular responses in conditions like hypertension (Tsutsumi et al., 1999).

properties

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKYQOJWBOTN-RWMNSCGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angeflorin | |

Q & A

Q1: What is known about the structural characterization of Angeflorin?

A1: The research paper "ANGEFLORIN, A NEW FLAVONE GLUCOSIDE FROM THE LEAVES OF ANGELONIA GRANDIFLORA" [] focuses on the isolation and identification of a novel flavone glucoside named Angeflorin from the leaves of the Angelonia grandiflora plant. The study elucidates its structure but doesn't provide specific details like molecular formula, weight, or spectroscopic data. Further research may provide a more comprehensive structural analysis of Angeflorin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.